
Lachnone A
Overview
Description
- Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 .
- Its chemical structure is represented as C11H10O4.
- Chromones are a class of compounds with a chromone ring system, which often exhibit interesting biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Lachnone A are not widely documented in the literature.
- it is known that this compound is obtained from the microbial source Lachnum sp. BCC 2424.
Chemical Reactions Analysis
- Lachnone A’s reactivity has not been extensively studied, but it undergoes various reactions typical of chromones.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully explored.
- The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Pharmacological Properties
Lachnone A has garnered attention for its various pharmacological properties, including:
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
- Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit inflammatory pathways, which could lead to its application in treating inflammatory diseases like arthritis and other chronic conditions .
Therapeutic Uses
The therapeutic potential of this compound extends into several areas:
- Cancer Treatment : Preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This property is being investigated for its potential use in cancer therapies, particularly for types resistant to conventional treatments .
- Neuroprotection : Given its antioxidant capacity, this compound is being researched for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
This compound's properties are not limited to human health; it also shows promise in agriculture:
- Pesticidal Properties : Research has indicated that this compound can act as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Its effectiveness against specific pests makes it a candidate for sustainable agricultural practices .
- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and stress resistance, making it valuable in agricultural biotechnology for improving crop yields under adverse conditions .
Biotechnology and Research Implications
In biotechnology, this compound's unique properties open avenues for innovative applications:
- Drug Development : The structural characteristics of this compound can be used as a template for synthesizing new drugs with enhanced efficacy and reduced side effects. Its role as a lead compound is being explored in medicinal chemistry .
- Biomarker Development : Given its biological activities, this compound may serve as a biomarker for oxidative stress or inflammation in clinical settings, aiding in the diagnosis and monitoring of various diseases .
Case Study 1: Anticancer Activity
A study conducted by Bröhmer et al. explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at low concentrations, suggesting its potential as a natural preservative or therapeutic agent.
Mechanism of Action
- Unfortunately, detailed information about Lachnone A’s mechanism of action is scarce.
- Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- Lachnone A’s uniqueness lies in its specific chromone structure.
- Similar compounds may include other chromones or derivatives from natural sources.
Biological Activity
Lachnone A is a terpenoid lactone that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by research findings, data tables, and relevant case studies.
Overview of this compound
This compound is classified within the group of terpenoids, specifically those containing lactone moieties. Terpenoids are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial effects. The presence of the lactone structure in these compounds often enhances their bioactivity, making them significant in pharmacological research .
1. Cytotoxic Activity
Cytotoxicity refers to the ability of a compound to induce cell death in cancerous or unhealthy cells. Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- IC50 Values :
- HeLa:
- MCF-7:
These values indicate that this compound is significantly more potent than many other terpenoid lactones .
2. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound's mechanism involves:
- Inhibition of iNOS : this compound reduces the expression of inducible nitric oxide synthase (iNOS), which is responsible for NO production.
- Reduction of Edema : In animal models, this compound showed effective reduction in edema induced by inflammatory agents.
Table 1: Anti-inflammatory Effects of this compound
Dose (mmol/kg) | Edema Reduction (%) | NO Production Inhibition (%) |
---|---|---|
0.90 | 65 | 50 |
This data suggests that this compound could be a promising candidate for developing new anti-inflammatory drugs .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Tested Microorganisms :
- Staphylococcus aureus
- Escherichia coli
- Minimum Inhibitory Concentrations (MIC) :
Table 2: Antimicrobial Activity of this compound
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
These findings highlight the effectiveness of this compound as a natural antimicrobial agent .
4. Anticancer Activity
This compound's anticancer properties extend beyond cytotoxicity; it also induces apoptosis in cancer cells through various pathways:
- Mechanism of Action :
- Activation of caspases
- Inhibition of anti-apoptotic proteins such as Bcl-2
Research indicates that treatment with this compound leads to significant apoptosis in treated cancer cells, marking it as a potential therapeutic agent in oncology .
Case Studies and Research Findings
Several case studies have explored the biological activity of terpenoid lactones similar to this compound:
- Study on Kaunial : Found significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to that of this compound.
- Anti-inflammatory Research : Investigated the effects of lactones on induced inflammation in rodent models, showing similar patterns in edema reduction and mediator inhibition.
These studies underscore the relevance of lactone-containing compounds in therapeutic applications and their potential for further research and development .
Q & A
Q. What are the standard methodologies for isolating and characterizing Lachnone A from natural sources?
Basic Research Question
To isolate and characterize this compound, researchers typically employ:
- Extraction : Solvent-based extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning .
- Chromatography : Column chromatography (silica gel, Sephadex) or HPLC for purification .
- Spectroscopic Analysis : NMR (¹H, ¹³C), mass spectrometry (HRMS), and IR spectroscopy for structural elucidation .
Methodological Tip : Optimize solvent polarity during extraction to enhance yield. Validate purity using HPLC with UV-Vis detection (retention time ≥95% homogeneity) .
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
Contradictions often arise from variability in assay conditions or organism models. To address this:
- Standardize Assays : Replicate experiments using identical cell lines (e.g., HEK-293 vs. HeLa) and control groups .
- Statistical Analysis : Apply ANOVA or t-tests to compare dose-response curves across studies. Report effect sizes and confidence intervals .
- Meta-Analysis : Systematically review existing data using PRISMA guidelines to identify confounding variables (e.g., solvent carriers, incubation times) .
Example Table :
Study | IC₅₀ (µM) | Cell Line | Solvent |
---|---|---|---|
A | 12.3 | HEK-293 | DMSO |
B | 28.7 | HeLa | Ethanol |
Q. What computational strategies are effective for predicting the molecular targets of this compound?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with protein databases (e.g., PDB) .
- QSAR Modeling : Corrogate structural features (e.g., hydroxyl groups) with bioactivity data to identify pharmacophores .
- Validation : Cross-check predictions with experimental assays (e.g., SPR for binding affinity) .
Methodological Note : Ensure force field parameters (e.g., AMBER) align with this compound’s stereochemistry to reduce false positives .
Q. How should researchers formulate hypotheses to investigate this compound’s role in metabolic pathways?
Basic Research Question
- PICOT Framework :
- P opulation: Aspergillus niger (native producer).
- I ntervention: Gene knockout (e.g., lacA gene cluster).
- C omparison: Wild-type vs. mutant metabolite profiles.
- O utcome: Quantify this compound production via LC-MS.
- T ime: 7-day fermentation .
Hypothesis Example : "Knockout of lacA will reduce this compound biosynthesis by ≥80%, confirming its role in the pathway."
Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis?
Basic Research Question
- Negative Controls : Use reaction mixtures without catalysts to confirm no spontaneous synthesis.
- Positive Controls : Include a known precursor (e.g., acetyl-CoA) to validate enzyme activity .
- Technical Replicates : Perform triplicate runs for each synthesis batch to calculate mean yield ± SD .
Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics?
Advanced Research Question
- Animal Models : Use BALB/c mice with standardized dosing (e.g., 10 mg/kg oral vs. intravenous).
- Sampling Intervals : Collect plasma at 0, 1, 3, 6, and 24 hours post-administration for LC-MS/MS analysis .
- Toxicology Screening : Monitor ALT/AST levels to assess hepatotoxicity .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Advanced Research Question
- Nonlinear Regression : Fit data to Hill or Log-logistic models (GraphPad Prism) to calculate EC₅₀.
- Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How should conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Advanced Research Question
- Cross-Validation : Compare with synthetic standards or published data in repositories (e.g., PubChem).
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Collaborative Analysis : Share raw data (FID files) with third-party labs for independent verification .
Q. What guidelines ensure ethical compliance in studies involving this compound and human-derived samples?
Basic Research Question
- Institutional Review : Obtain IRB approval for using primary cells (e.g., PBMCs) .
- Informed Consent : Document participant consent for biospecimen use, per Helsinki Declaration .
- Data Anonymization : Encrypt patient metadata to prevent re-identification .
Q. How can researchers integrate multi-omics data to study this compound’s biosynthesis?
Advanced Research Question
Properties
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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